molecular formula C21H25ClN2O4S B3432333 Tianeptine CAS No. 191172-75-5

Tianeptine

Cat. No.: B3432333
CAS No.: 191172-75-5
M. Wt: 437.0 g/mol
InChI Key: JICJBGPOMZQUBB-UHFFFAOYSA-N
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Description

Tianeptine is an atypical tricyclic antidepressant compound used in biochemical research to study major depressive disorder and anxiety . Its primary mechanism of action involves modulation of the glutamatergic system, affecting AMPA and NMDA receptors, which is a key pathway for investigating neural plasticity and resilience . Unlike many antidepressants, it does not primarily act through monoamine reuptake inhibition. Recent studies identify this compound and its active metabolite as agonists of the μ-opioid receptor (MOR), which contributes to its pharmacological profile and is a significant area of research . Research applications for this compound include investigations into its potential neuroprotective properties and effects on stress-induced neuronal remodeling, particularly in the hippocampus and amygdala . Preclinical studies also explore its utility in models of irritable bowel syndrome (IBS), asthma, and conditions involving oxidative stress . Evidence suggests this compound may exhibit antioxidant and anti-inflammatory effects in model systems, suppressing increases in pro-inflammatory cytokines and markers of oxidative damage . Important Notice: This product is intended for research use only by qualified laboratory professionals. It is not for human consumption , nor for use in diagnostic or therapeutic procedures. The U.S. Food and Drug Administration (FDA) has not approved this compound for any use, and it is considered an unapproved new drug . Misuse of this substance can lead to serious adverse events, including opioid-like euphoria, dependence, tolerance, and overdose . Researchers should adhere to all applicable laws and regulations governing the handling of such compounds in their region.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICJBGPOMZQUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048295
Record name Tianeptine
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Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5
Record name Tianeptine
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Record name Tianeptine [INN]
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Record name Tianeptine, (+)-
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Record name (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide
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Record name TIANEPTINE, (-)-
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Record name Tianeptine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tianeptine involves multiple steps. One common method starts with the compound 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide. This compound is reacted with a chloro-substituted reagent in an organic solvent under reflux conditions. After the reaction is complete, the mixture is cooled, filtered, and dried to obtain the intermediate 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide .

Industrial Production Methods: In industrial settings, this compound sodium is produced by reacting this compound acid with a sodium hydroxide solution. The reaction mixture is heated and stirred until a clear solution is obtained. The solution is then filtered and dried to yield this compound sodium as a white powder .

Chemical Reactions Analysis

Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenated reagents and can be performed under reflux conditions in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Clinical Efficacy

Tianeptine has been shown to be effective in treating major depression. A randomized controlled trial comparing this compound with paroxetine demonstrated that both medications significantly reduced depression scores without significant differences in efficacy or safety profiles .

Study Participants Duration Outcome
Clinical Trial 277 outpatients with MDD3 monthsSignificant reduction in depression scores; no difference between this compound and paroxetine

Chronic Pain Treatment

Recent studies have indicated that this compound may be beneficial in managing chronic pain, particularly due to its lower abuse potential compared to traditional opioids . Research highlights its analgesic effects mediated through mu-opioid receptors (MOR), suggesting a dual role as an antidepressant and pain reliever .

Study Findings Mechanism
Analgesia Study This compound induces analgesia in miceMediated through MOR activation

Stress-Induced Neuroprotection

This compound has demonstrated neuroprotective properties, particularly against stress-induced neuronal remodeling. Studies show that it promotes neurogenesis and reduces apoptosis in the hippocampus, which is crucial for mood regulation .

Study Findings Mechanism
Neurobiology Study Reduces apoptosis and enhances neurogenesis in stressed animalsModulation of glutamatergic system

Ongoing Clinical Trials

This compound is currently being investigated for treatment-resistant depression (TRD). A study at Stanford University aims to evaluate its efficacy in patients who have not responded to standard treatments. Participants will undergo an 8-week trial with assessments including neuroimaging to understand the drug's effects on brain structure and function .

Adverse Effects and Abuse Potential

Despite its therapeutic benefits, there have been reports of severe adverse effects associated with recreational use of this compound, including dependence and overdose. The Centers for Disease Control and Prevention (CDC) highlighted these concerns, emphasizing the need for careful monitoring when prescribing this medication .

Mechanism of Action

Tianeptine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Efficacy in Depression and Anxiety

Tianeptine’s efficacy is comparable to other antidepressants but differs in therapeutic profiles:

Compound Class Key Efficacy Findings Reference
This compound Atypical TCA Superior to placebo in major depression; comparable to amitriptyline, imipramine, fluoxetine in non-melancholic depression. Reduces psychic anxiety effectively .
Amitriptyline Classic TCA Similar efficacy to this compound but higher dropout rates due to anticholinergic side effects (e.g., dry mouth: 38% vs. 20%) .
Fluoxetine SSRI Comparable short-term efficacy but divergent mechanisms (serotonin reuptake inhibition vs. enhancement) .
Maprotiline Tetracyclic Less effective than this compound in patients with comorbid depression and anxiety .

Key Insight: this compound’s anxiolytic effects are notable in patients with depression-anxiety comorbidity, positioning it as a mid-spectrum antidepressant (neither sedating nor stimulating) .

Side Effect Profile

This compound’s tolerability advantages stem from minimal anticholinergic and cardiovascular effects:

Side Effect This compound Amitriptyline Fluoxetine
Dry Mouth 20% 38% 10%
Constipation 15% 19% 5%
Dizziness/Syncope 13% 23% 8%
Insomnia 20% 7% 15%
Cardiotoxicity Rare Moderate Rare

Data adapted from clinical trials . This compound is better tolerated in elderly patients and those with alcohol withdrawal histories due to lower sedation and autonomic disruption .

Pharmacokinetics

Parameter This compound Amitriptyline Fluoxetine Morphine
Half-Life (h) 1.16 (parent), 7.53 (MC5) 10–26 4–6 days (active metabolite) 2–3
Bioavailability ~100% (oral) 30–60% ~100% 20–30%
Metabolism Hepatic β-oxidation CYP2D6/CYP2C19 CYP2D6 Glucuronidation
Key Metabolite MC5 Nortriptyline Norfluoxetine Morphine-3-glucuronide

This compound’s metabolite MC5 contributes to prolonged activity, whereas fluoxetine’s norfluoxetine accounts for extended SSRI effects .

Opioid-Like Activity and Abuse Potential

This compound’s MOR agonism differentiates it from most antidepressants but raises abuse concerns:

Feature This compound Classic Opioids (e.g., Morphine)
Analgesia MOR-dependent; tolerance develops with chronic use MOR-dependent; rapid tolerance
Withdrawal Symptoms Anxiety, depression (similar to SSRI withdrawal) Physical symptoms (e.g., nausea, pain)
Reinforcement Conditioned place preference in rodents Strong reinforcement
Treatment for Dependence Buprenorphine/naloxone effective Methadone/buprenorphine

Variability may stem from dose, duration, or species differences.

Biological Activity

Tianeptine is an atypical antidepressant primarily used in the treatment of major depressive disorder. Its unique mechanism of action and various biological activities have garnered significant research interest. This article explores the biological activity of this compound, focusing on its neurochemical effects, anti-inflammatory properties, and potential for addiction.

This compound's mechanism of action has been extensively studied, revealing its complex interactions with various neurotransmitter systems. Notably, it acts as a full agonist at the mu-opioid receptor (MOR) , which is linked to its antidepressant effects. Research indicates that this compound binds to MOR with a dissociation constant (Ki) of approximately 383 nM, leading to G-protein activation and inhibition of cyclic adenosine monophosphate (cAMP) accumulation . Additionally, this compound has been shown to modulate glutamatergic transmission and enhance neuroplasticity by reversing stress-induced changes in dendritic morphology and synaptic function .

Anti-Inflammatory Properties

Recent studies have highlighted this compound's anti-inflammatory effects , particularly in microglial cells. One study demonstrated that this compound reduces the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglia. This effect is mediated through the inhibition of Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in neuroinflammatory responses . The following table summarizes key findings related to this compound's anti-inflammatory activity:

Cytokine Effect of this compound
IL-1βDecreased expression
IL-6Decreased expression
TNF-αDecreased expression
Nitric Oxide (NO)Reduced release
Reactive Oxygen Species (ROS)Reduced release

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various animal models. It has been shown to reduce apoptosis in the hippocampus and temporal cortex under stress conditions, suggesting a potential role in protecting neuronal integrity during depressive episodes . The compound normalizes cytogenesis rates in the brain and exhibits antiapoptotic effects, highlighting its utility in stress-related disorders.

Case Studies on this compound Use and Misuse

Despite its therapeutic benefits, this compound has been associated with misuse and dependence. A case study reported a 28-year-old woman with schizoaffective disorder who developed psychosis after high-dose this compound use. Her symptoms resolved upon cessation of the drug, indicating a potential link between excessive this compound intake and psychotic symptoms . Another case highlighted severe withdrawal symptoms in a 38-year-old male chronic user who required intensive care management for encephalopathy . These cases underscore the importance of monitoring this compound use due to its opioid-like effects.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for designing preclinical studies to evaluate Tianeptine’s neuroprotective mechanisms?

  • Answer: Preclinical studies should integrate the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define experimental parameters. For example, in vitro models (e.g., astroglial cells treated with gp120) can assess apoptosis prevention via Annexin V/7-AAD flow cytometry . In vivo rodent models should use stress paradigms (e.g., restraint stress) with ANOVA to isolate this compound’s effects . Dose-response curves (e.g., 10–100 µM this compound) and standardized assays (e.g., caspase-3 activation) ensure mechanistic clarity .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Answer: Detailed protocols must include:

  • Non-compartmental analysis for serum pharmacokinetics (e.g., geometric mean, 90% CI) .
  • Validation of lower quantification limits (e.g., 1 ng/mL with <20% CV) .
  • Transparent reporting of administration routes (intravenous vs. intraperitoneal) and matrices (e.g., serum, brain tissue) .
    • Reproducibility is enhanced by citing prior methods (e.g., enzyme-linked assays for metabolites like MC5) and providing raw data in supplementary materials .

Q. What statistical approaches are appropriate for analyzing this compound’s acute vs. chronic effects in stress models?

  • Answer: Use two-way ANOVA to evaluate interactions between stress induction (e.g., restraint) and this compound treatment, isolating main effects (P < 0.05) . Paired t-tests can compare pre/post-treatment synaptic plasticity metrics (e.g., CA3 neuron excitability) . Report effect sizes (mean ± SEM) and account for inter-animal variability by treating animals as dependent variables .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s toxicological data (e.g., therapeutic vs. lethal concentrations)?

  • Answer: Conduct systematic reviews to contextualize findings:

  • Compare therapeutic doses (e.g., 12.5 mg/day in depression) with overdose cases (e.g., 0.5–2.9 mg/L in DUID cases) .
  • Use meta-regression to analyze confounders (e.g., polydrug use, metabolic interactions) .
  • Validate findings via in vitro toxicokinetic models (e.g., HepG2 cells) and LC-MS/MS for precise quantification .

Q. What integrative methodologies can elucidate this compound’s effects on synaptic plasticity across brain regions?

  • Answer: Combine:

  • Electrophysiological recordings (e.g., voltage-clamp in CA3 neurons) to measure long-term potentiation .
  • Transcriptomic profiling (RNA-seq) of plasticity-related genes (e.g., BDNF, Arc) in hippocampal subregions .
  • Behavioral assays (e.g., forced swim test) correlated with synaptic marker expression (e.g., PSD-95) .
    • Multivariate analysis (e.g., PCA) can integrate spatial and temporal data .

Q. How can researchers design ethical longitudinal studies to assess this compound’s dependency risks in preclinical models?

  • Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Use conditioned place preference (CPP) assays to quantify reward behavior in rodents over 4–6 weeks .
  • Monitor withdrawal symptoms (e.g., tremor, anxiety-like behavior) post-cessation .
  • Ensure ethical approval by limiting cohort sizes and using non-invasive monitoring (e.g., video tracking) .

Q. What strategies mitigate bias when interpreting this compound’s dual role as an antidepressant and substance of abuse?

  • Answer:

  • Blinded randomized trials in animal models to reduce observer bias .
  • Dose-escalation studies to distinguish therapeutic (5–15 mg/kg) vs. abuse-related (≥50 mg/kg) thresholds .
  • Mixed-methods analysis integrating quantitative (e.g., plasma levels) and qualitative data (e.g., behavioral scoring) .

Methodological Guidance for Data Analysis

  • Handling Conflicting Data: Use PRISMA guidelines for systematic reviews to synthesize heterogeneous findings (e.g., neuroprotection vs. toxicity) .
  • Multi-Omics Integration: Tools like Gene Ontology enrichment or KEGG pathway analysis can link this compound’s pharmacokinetics (e.g., CYP3A4 metabolism) to downstream effects .
  • Ethical Reporting: Disclose all conflicts of interest and adhere to ARRIVE guidelines for preclinical data transparency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tianeptine
Reactant of Route 2
Reactant of Route 2
Tianeptine

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